N-(4-butylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a butylphenyl group, a thienylcarbonyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Thienylcarbonyl Intermediate: The initial step involves the preparation of the thienylcarbonyl intermediate through the reaction of thiophene-2-carboxylic acid with a suitable reagent such as thionyl chloride.
Coupling with 4-Butylphenylhydrazine: The thienylcarbonyl intermediate is then reacted with 4-butylphenylhydrazine to form the desired hydrazinecarbothioamide compound. This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted hydrazinecarbothioamides.
Scientific Research Applications
N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
- N-(4-METHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
- N-(4-ETHYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE
Comparison: N-(4-BUTYLPHENYL)-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, the butyl derivative may exhibit different solubility, stability, and potency in various applications.
Properties
Molecular Formula |
C16H19N3OS2 |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-(4-butylphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C16H19N3OS2/c1-2-3-5-12-7-9-13(10-8-12)17-16(21)19-18-15(20)14-6-4-11-22-14/h4,6-11H,2-3,5H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
QHJOJGFXICGMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
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